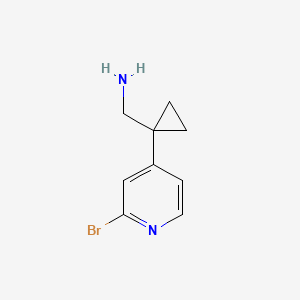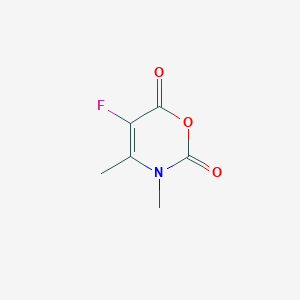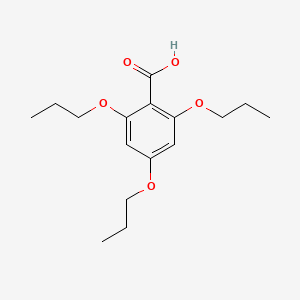
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties . The incorporation of fluorine into the quinoline structure often enhances its biological activity and stability .
準備方法
The synthesis of 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminoquinoline with 5-fluoro-4-methyl-3,4-dihydroisoquinoline can yield the desired compound . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and efficiency .
化学反応の分析
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions, often catalyzed by palladium or nickel, can introduce various substituents into the quinoline ring.
科学的研究の応用
3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential antibacterial, antimalarial, and anticancer properties.
Industry: It is used in the development of materials such as liquid crystals and dyes.
作用機序
The mechanism of action of 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to target proteins. This compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 3-(5-Fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline include:
Fluoroquinolones: These are well-known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity .
特性
CAS番号 |
919786-33-7 |
|---|---|
分子式 |
C19H15FN2 |
分子量 |
290.3 g/mol |
IUPAC名 |
5-fluoro-4-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H15FN2/c1-12-10-22-19(15-6-4-7-16(20)18(12)15)14-9-13-5-2-3-8-17(13)21-11-14/h2-9,11-12H,10H2,1H3 |
InChIキー |
DAJXWRWXOWUKCF-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)

![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)


![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)

![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
